molecular formula C17H21N3O B6896976 (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B6896976
M. Wt: 283.37 g/mol
InChI Key: HHOVZNLFLRHUCK-UHFFFAOYSA-N
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Description

(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a complex organic compound featuring a pyrrolidine ring fused with a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the pyrrolidine moiety. Key steps include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a cyclopentyl group is introduced to the pyrrolidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyrrolopyridine moieties allow it to bind effectively to these targets, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2-pyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
  • (2-cyclohexylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone offers a unique combination of structural features that enhance its binding affinity and specificity for certain biological targets. This makes it particularly valuable in drug discovery and development.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(14-11-19-16-13(14)7-3-9-18-16)20-10-4-8-15(20)12-5-1-2-6-12/h3,7,9,11-12,15H,1-2,4-6,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOVZNLFLRHUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCN2C(=O)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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